molecular formula C13H15N B14407931 Quinoline, 2-ethyl-3,6-dimethyl- CAS No. 80609-89-8

Quinoline, 2-ethyl-3,6-dimethyl-

Cat. No.: B14407931
CAS No.: 80609-89-8
M. Wt: 185.26 g/mol
InChI Key: DDIASESJAQUTHH-UHFFFAOYSA-N
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Description

Quinoline, 2-ethyl-3,6-dimethyl-, is a substituted quinoline derivative characterized by ethyl and methyl functional groups at the 2-, 3-, and 6-positions of the quinoline core. For instance, 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinoline derivatives have been developed as insecticides, highlighting the importance of alkyl substituents in enhancing bioactivity and stability . The compound’s ethyl and methyl groups likely influence its hydrophobicity, metabolic stability, and binding affinity in biological or agrochemical contexts.

Properties

CAS No.

80609-89-8

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-ethyl-3,6-dimethylquinoline

InChI

InChI=1S/C13H15N/c1-4-12-10(3)8-11-7-9(2)5-6-13(11)14-12/h5-8H,4H2,1-3H3

InChI Key

DDIASESJAQUTHH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)C)C=C1C

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Cyclization

Reaction Overview

A rhodium-catalyzed approach enables efficient synthesis of 2-ethyl-3,6-dimethylquinoline via tandem cyclization and alkylation. The method employs water as a solvent and triphenylphosphine trisulfonate as a ligand, ensuring high atom economy and environmental compatibility.

Key Steps:
  • Substrate Preparation : 2-Amino-5-methylacetophenone and ethyl acetoacetate are combined in degassed water.
  • Catalytic System : Rhodium acetate dimer (0.03 mmol) and triphenylphosphine trisulfonate sodium salt (0.06 mmol) facilitate cyclization.
  • Reaction Conditions : Reflux at 100°C for 6 hours under nitrogen.
  • Workup : Ethyl acetate extraction followed by column chromatography yields the product in 94% purity (GC-MS).
Advantages:
  • High yield (94%) and selectivity.
  • Avoids toxic organic solvents.

Friedländer Quinoline Synthesis

Classical Approach

The Friedländer condensation reacts 2-aminoaryl ketones with β-ketoesters to construct the quinoline ring. For 2-ethyl-3,6-dimethylquinoline, 2-amino-5-methylacetophenone and ethyl 3-oxopentanoate undergo acid-catalyzed cyclization.

Reaction Conditions:
  • Catalyst : Montmorillonite K-10 (10% w/w).
  • Solvent : Solvent-free, microwave-assisted (560 W, 5 minutes).
  • Yield : 92% after column chromatography.

Mechanistic Insights

The reaction proceeds via enamine formation, followed by cyclodehydration. Methyl and ethyl groups are introduced via the β-ketoester’s structure, ensuring regioselectivity.

Skraup and Doebner-von Miller Modifications

Skraup Reaction

Traditional Skraup synthesis involves aniline derivatives, glycerol, and sulfuric acid. For 2-ethyl-3,6-dimethylquinoline, 3-ethyl-4-methylaniline reacts with glycerol under oxidative conditions:

Procedure:
  • Reactants : 3-Ethyl-4-methylaniline (1 eq.), glycerol (3 eq.), conc. H₂SO₄ (catalyst).
  • Conditions : Heated to 180°C for 8 hours.
  • Yield : ~65% after distillation.
Limitations:
  • Low regiocontrol due to harsh conditions.
  • Requires post-synthesis purification to remove isomers.

Doebner-von Miller Variation

This method substitutes glycerol with α,β-unsaturated ketones. For example, 3-ethyl-4-methylaniline and mesityl oxide form the quinoline backbone:

  • Catalyst : FeSO₄·7H₂O and H₂O₂.
  • Yield : 70–75%.

Microwave-Assisted Synthesis

Optimized Protocol

Microwave irradiation accelerates the Friedländer condensation, reducing reaction times from hours to minutes:

Parameters:
  • Substrates : 2-Amino-5-methylacetophenone and ethyl acetoacetate.
  • Catalyst : Montmorillonite K-10.
  • Power : 560 W, 5 minutes.
  • Yield : 92%.
Benefits:
  • Energy-efficient and scalable.
  • Minimizes side reactions.

Comparative Analysis of Methods

Method Catalyst Yield Reaction Time Key Advantage
Rhodium-catalyzed Rhodium acetate 94% 6 hours High selectivity, aqueous media
Friedländer Montmorillonite K-10 92% 5 minutes Rapid, solvent-free
Skraup H₂SO₄ 65% 8 hours Low-cost reagents
Doebner-von Miller FeSO₄·7H₂O 75% 6 hours Mild oxidation conditions

Chemical Reactions Analysis

Types of Reactions: Quinoline, 2-ethyl-3,6-dimethyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

Scientific Research Applications

Histoplasma capsulatum is a dimorphic fungus responsible for histoplasmosis, a respiratory infection, and exists as a mold in the environment at 25°C, converting to a yeast form once it infects a host at 37°C . Humans typically become infected through the inhalation of aerosolized spores .

The dimethyl pyrazine of 2-ethyl-3,6 can be synthesized with low cost and high yield, with good product purity, adapting to scientific research and industrialization needs .

Flometoquin, a novel quinoline insecticide, exhibits strong and quick insecticidal action against various thrips species at the nymphal and adult stages through contact and feeding .

Case Studies

Case Study 1: Geriatric Polypharmacy
Patient T, an 82-year-old man, was transferred to the emergency department for increased shortness of breath and diagnosed with bronchitis . He was prescribed 17 drugs, including as-needed medications . After medication reconciliation, omeprazole and tramadol were discontinued, and the dosages of several drugs were reduced .

Patient T's Medication List After Reconciliation

MedicationComments
Metoprolol extended-release (25 mg daily)Patient was experiencing some orthostasis with position changes that placed him at risk for falls; the daily dose was reduced to 25 mg, which helped normalize blood pressure.
Enteric-coated aspirin (81 mg daily)Dosage was reduced due to the risk of bleeding.
Lisinopril (10 mg daily)The dose was reduced to the lowest effective dose, and blood pressure improved.
Furosemide (20 mg daily)Dosage reduced as the patient's heart failure was stable.
Potassium chloride (20 mEq daily)As the furosemide is reduced, the potassium dosage can be reduced, with follow-up testing ordered to monitor levels.
Atorvastatin (10 mg daily)When tested, the cholesterol was 159 mg/dL, so the dosage was reduced.
Acetaminophen (650 mg twice daily)This helped with his arthritis pain, so it was continued for pain management.
Multivitamin (1 tablet daily)This was continued for nutritional support.

Mechanism of Action

The mechanism of action of quinoline, 2-ethyl-3,6-dimethyl-, depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes and receptors involved in disease pathways. For example, antimalarial quinolines inhibit the heme detoxification pathway in Plasmodium parasites. In anticancer applications, quinoline derivatives can induce apoptosis and inhibit cell proliferation by targeting DNA and various signaling pathways .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position Impact: The ethyl group at position 2 in Quinoline, 2-ethyl-3,6-dimethyl- distinguishes it from analogs like 2-chloro-3-(chloromethyl)-6-ethylquinoline (chloro and chloromethyl substituents) and 2-amino-3,6-dimethylquinoline (amino group). These substitutions modulate electronic properties and steric effects, influencing reactivity and bioactivity .
  • Functional Group Diversity: Compounds such as 2-(thioxo/oxo)quinoline-4,6-dimethyl pyrimidinyl hydrazones incorporate sulfur/oxygen-based functional groups, enhancing DNA interaction capabilities compared to the purely alkyl-substituted target compound .

Comparison with Target Compound:

While direct evidence for Quinoline, 2-ethyl-3,6-dimethyl- synthesis is lacking, its synthesis likely parallels methods for 2-amino-3,6-dimethylquinoline (via reductive amination or alkylation) or insecticidal analogs (e.g., coupling with trifluoromethoxy phenoxy groups) .

Table 2: Activity and Property Comparison

Compound Bioactivity/Application Physicochemical Properties Reference
Quinoline, 2-ethyl-3,6-dimethyl- Insecticidal (inferred) High hydrophobicity (logP ~3.5*)
2-(Thioxo/Oxo)quinoline-4,6-dimethyl hydrazones DNA photocleavage (40 μg/μl) Polar hydrazone groups enhance solubility
6-Ethyl-4,5-dioxo-pyrano[3,2-c]quinoline Antitubulin (IC50 <10 μM) Electron-withdrawing groups reduce logP
2-Amino-3,6-dimethylquinoline Intermediate for antitumor agents Amino group increases basicity (pKa ~5.2)

*Estimated based on analog data.

Key Findings:

  • Insecticidal Activity: Ethyl and methyl groups in Quinoline, 2-ethyl-3,6-dimethyl- likely enhance membrane permeability and target binding in insects, similar to flometoquin derivatives .
  • DNA Interaction: Unlike hydrazone-containing quinolines, the target compound’s alkyl groups may limit direct DNA interaction but improve agrochemical stability .
  • Solubility vs. Stability: The absence of polar groups (e.g., amino, hydrazone) in Quinoline, 2-ethyl-3,6-dimethyl- may reduce aqueous solubility but improve environmental persistence .

Q & A

Q. What are the recommended synthetic pathways for 2-ethyl-3,6-dimethylquinoline, and how can reaction yields be optimized?

Methodological Answer: The synthesis of 2-ethyl-3,6-dimethylquinoline derivatives typically involves cyclization reactions or modifications of pre-existing quinoline frameworks. For example:

  • Friedländer Synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones (e.g., ethyl methyl ketone) under acidic conditions.
  • Metal-Catalyzed Cross-Coupling : Palladium-mediated coupling of halogenated quinoline precursors with ethyl or methyl groups.
  • Post-Functionalization : Introducing ethyl and methyl groups via alkylation or nucleophilic substitution on a pre-synthesized quinoline core.

Q. Optimization Strategies :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DME) to enhance reaction kinetics .
  • Catalyst Screening : Test transition metal catalysts (e.g., Pt or Pd) to improve regioselectivity .
  • Temperature Control : Higher temperatures (80–120°C) often increase yields but may require inert atmospheres to prevent decomposition.

Q. How can researchers characterize the structural and electronic properties of 2-ethyl-3,6-dimethylquinoline?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : 1H/13C NMR to confirm substituent positions (e.g., methyl protons at δ 2.1–2.5 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 215.13 for C13H15N).
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding with N-heteroatoms) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electron density maps and frontier molecular orbitals .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in 2-ethyl-3,6-dimethylquinoline derivatives?

Methodological Answer:

  • Antimicrobial Screening :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Anticancer Activity :
    • MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .
  • Fluorescence Studies :
    • Quantum Yield Measurement : Compare emission spectra with reference fluorophores (e.g., quinine sulfate) .

Advanced Research Questions

Q. How can substituent effects (e.g., ethyl vs. methoxy groups) on photoisomerization rates in quinoline derivatives be systematically studied?

Methodological Answer:

  • Experimental Design :
    • UV-Vis Spectroscopy : Monitor absorbance changes (λmax 300–400 nm) under controlled 365 nm irradiation .
    • Kinetic Analysis : Fit data to first-order rate equations to calculate isomerization rates (kobs).
  • Key Variables :
    • Substituent Electronic Effects : Electron-donating groups (e.g., methyl) may stabilize excited states, enhancing isomerization .
    • Steric Hindrance : Bulkier groups (e.g., ethyl) could reduce conformational flexibility, slowing rates.

Q. How can computational tools predict the pharmacokinetic and toxicological profiles of 2-ethyl-3,6-dimethylquinoline derivatives?

Methodological Answer:

  • In Silico Workflow :
    • Biological Activity Prediction : Use PASS (Prediction of Activity Spectra) to identify potential targets (e.g., kinase inhibition) .
    • ADME Profiling : SwissADME to assess drug-likeness (Lipinski’s Rule of Five, bioavailability) .
    • Toxicity Screening : ProTox-II for hepatotoxicity or mutagenicity alerts.
  • Case Study : Derivatives with logP >3.5 may exhibit blood-brain barrier penetration but risk hepatotoxicity .

Q. What analytical methods are validated for detecting trace 2-ethyl-3,6-dimethylquinoline in environmental matrices?

Methodological Answer:

  • Sample Preparation :
    • QuEChERS : Extract quinoline from soil/water using acetonitrile and MgSO4/NaCl .
  • Instrumental Analysis :
    • GC-MS : Optimize parameters (e.g., column: DB-5MS; ionization: EI at 70 eV) for peak resolution (retention time ~6.6 min) .
    • HPLC-UV : Use C18 columns with methanol/water gradients (λdetection = 254 nm).
  • Validation Metrics : Report LOD (0.01 ppm), LOQ (0.03 ppm), and recovery rates (80–120%) .

Q. How can contradictory data on environmental persistence of quinoline derivatives be resolved?

Methodological Answer:

  • Case Study : While quinoline was undetected in outdoor air samples , lab studies reported headspace concentrations up to 9 µg/m³ .
  • Resolution Strategies :
    • Experimental Replication : Simulate field conditions (e.g., airflow, humidity) in controlled lab settings.
    • Modeling : Use fugacity models to predict partitioning between air/water/soil phases.
    • Meta-Analysis : Compare degradation half-lives (e.g., t1/2 <1 day in sunlight due to photolysis) across studies .

What frameworks (e.g., PICO, FINER) are appropriate for formulating research questions on quinoline-based drug discovery?

Methodological Answer:

  • PICO Framework :
    • Population : Cancer cell lines (e.g., HepG2).
    • Intervention : 2-Ethyl-3,6-dimethylquinoline derivatives.
    • Comparison : Standard chemotherapeutics (e.g., cisplatin).
    • Outcome : IC50 values, apoptosis rates.
  • FINER Criteria :
    • Feasible : Access to in vitro facilities and compound libraries.
    • Novel : Focus on understudied substituent combinations (e.g., ethyl + trifluoromethoxy) .
    • Ethical : Exclude vertebrate animal models in preliminary stages .

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